molecular formula C5H9NO2 B094362 DL-Allylglycine CAS No. 1069-48-3

DL-Allylglycine

Cat. No. B094362
CAS RN: 1069-48-3
M. Wt: 115.13 g/mol
InChI Key: WNNNWFKQCKFSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Allylglycine is a racemic mixture of L- and D-allylglycine . It is also known as (±)-2-Amino-4-pentenoic acid . D-allylglycine is the enantiomer of L-allylglycine, a glutamate decarboxylase (GAD) inhibitor used in GABA research . D-allylglycine may be used as a control supplement versus L-allylglycine in GABA research .


Synthesis Analysis

DL-Allylglycine can be synthesized by ring-opening polymerization (ROP) of DLAG N-carboxyanhydride (NCA) with a diamino-terminated PEG as the macroinitiator . The variant has been coupled with an enantiospecific acylase to give a preparative scale dynamic kinetic resolution which allows 98% conversion of N-acetyl-dl-allylglycine into d-allylglycine in 18 h at high substrate concentrations .


Molecular Structure Analysis

The molecular formula of DL-Allylglycine is C5H9NO2 . The average mass is 115.131 Da and the monoisotopic mass is 115.063332 Da .


Chemical Reactions Analysis

DL-Allylglycine is used in the organic synthesis of cyclic opioid peptide agonists and antagonists . The use of n-propanol as the solvent reaction favors the formation of benzylic amine over the benzyl alcohol while using benzyl or tert-butyl carbamates .


Physical And Chemical Properties Analysis

DL-Allylglycine has a density of 1.1±0.1 g/cm3, a boiling point of 230.9±33.0 °C at 760 mmHg, and a flash point of 93.5±25.4 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Neurochemistry and Convulsant Effects : DL-Allylglycine acts as a potent inhibitor of glutamate decarboxylase, leading to a decrease in brain GABA concentration and subsequently causing convulsant effects. This property makes it valuable for studying convulsive disorders and the role of GABA in the central nervous system (Orlowski, Reingold, & Stanley, 1977), (Horton & Meldrum, 1973).

  • Polyamine and GABA Metabolism : It affects polyamine metabolism, leading to changes in activities of enzymes like ornithine decarboxylase and S-adenosyl-L-methionine decarboxylase, which are significant in brain chemistry and can be relevant in neurological disorders (Pajunen, Hietala, Baruch-Virransalo, & Piha, 1979).

  • Epilepsy and Brain Excitability Models : Due to its ability to induce epileptiform EEG patterns, DL-Allylglycine is used in creating experimental models of epilepsy. This helps in understanding the pathophysiology of epilepsy and in the testing of antiepileptic drugs (Moyanova, Dimov, & Popivanov, 1989).

  • Cancer Research : DL-Allylglycine has shown some potential in inhibiting the growth of certain types of cancer, like Rd/3 sarcoma, providing a novel angle for cancer research (Neish, 2004).

  • Biochemical Studies and Enzyme Activity : It is used in studies involving enzyme activity, specifically in examining the inactivation of enzymes like ornithine decarboxylase and glutamate decarboxylase, which are critical in amino acid metabolism (Laitinen, 1985).

  • Photosensitive Epilepsy Research : Its application in models of photosensitive epilepsy is significant for understanding this condition and testing drugs for photosensitivity and seizure disorders (Wada, Okuda, Yamaguchi, & Yoshida, 1986).

  • Microbial Metabolism Research : DL-Allylglycine is used in studying microbial metabolism, specifically in organisms like Pseudomonas putida, to understand how these organisms metabolize different amino acids (Kunz, Ribbons, & Chapman, 1981).

  • Material Science and Polymer Chemistry : It's used in the synthesis of polypeptides and hydrogels, especially in the development of biocompatible and biodegradable materials (Yamada, Goto, & Endo, 2016), (He, Fan, Zhang, Li, Pollack, Raymond, Zou, & Wooley, 2014).

Safety And Hazards

DL-Allylglycine should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling DL-Allylglycine .

properties

IUPAC Name

2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Record name allylglycine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Allylglycine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313217
Record name 2-Amino-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Allylglycine

CAS RN

7685-44-1, 1069-48-3
Record name 2-Amino-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7685-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-aminopent-4-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Allylglycine
Reactant of Route 2
Reactant of Route 2
DL-Allylglycine
Reactant of Route 3
DL-Allylglycine
Reactant of Route 4
DL-Allylglycine
Reactant of Route 5
DL-Allylglycine
Reactant of Route 6
DL-Allylglycine

Citations

For This Compound
322
Citations
M ORLOWSKI, DF REINGOLD… - Journal of …, 1977 - Wiley Online Library
… Abstract-DL-Allylglycine was resolved into the L- and D-stereoisomers using hog kidney … We report here the resolution of DL-allylglyCine into the L- and D-isomers and the finding that …
Number of citations: 65 onlinelibrary.wiley.com
DA Kunz, DW Ribbons, PJ Chapman - Journal of Bacteriology, 1981 - Am Soc Microbiol
… DL-Allylglycine-grown cells of one spontaneous mutant (PaMlOOO) extensively oxidized DL-allylglycine and DL-cis-crotylglycine, whereas only a limited oxidation was observed toward …
Number of citations: 17 journals.asm.org
N Izumiya, B Witkop - Journal of the American Chemical Society, 1963 - ACS Publications
(1) Visiting Scientist of the USPHS, 1961; present address: Laboratory of Biochemistry, Faculty of Science, Kyushu University, Fukuoka, Japan.(2) N. Izumiya, JB Francis, AV Robertson …
Number of citations: 13 pubs.acs.org
AEI Pajunen, OA Hietala… - Journal of …, 1979 - Wiley Online Library
… putrescine, or is a result of the GABA deficit and convulsions and has some other function in the recovery process, we investigated the effect of another convulsant agent, DL-allylglyCine…
Number of citations: 28 onlinelibrary.wiley.com
RW Horton, AG Chapman… - Journal of …, 1978 - Wiley Online Library
The convulsant action of allylglycine (2‐amino‐4‐pentenoic acid) is due to the metabolic conversion of allylglycine to 2‐keto‐4‐pentenoic acid, a more potent glutamic acid …
Number of citations: 52 onlinelibrary.wiley.com
C Castellano, F Pavone - Archives internationales de …, 1984 - europepmc.org
In a first set of experiments the posttrial intraperitoneal acute administration of the GAD-inhibitor DL-allylglycine impaired the memory processes of C57BL/6 (C57) mice tested in a …
Number of citations: 12 europepmc.org
DF Reingold, M Orlowski - Journal of Neurochemistry, 1979 - Wiley Online Library
2‐Keto‐4‐pentenoic acid, a potent inhibitor of brain glutamate decarboxylase (Orlowskiet al., 1977) was prepared by oxidative deamination of l‐allylglycine with snake venom l‐amino …
Number of citations: 17 onlinelibrary.wiley.com
P Marcotte, C Walsh - Biochemistry, 1978 - ACS Publications
… DL-2-Hydroxy-4-pentenoic acid was prepared by the additon of 20 mL of sodium nitrite (1 M) to 2 g of DL-allylglycine dissolved in 25 mL of water and 10 mL of 2 N acetic acid. After 2.5 …
Number of citations: 24 pubs.acs.org
PM Beart, K Bilal - Biochemical Pharmacology, 1979 - Elsevier
… DL- Allylglycine was approximately & as active as leucine as an amino donor with all of the activity attributable to the L-isomer. However, allylglycine was an excellent substrate for …
Number of citations: 9 www.sciencedirect.com
Y Wada, H Okuda, N Yamaguchi, K Yoshida - Experimental neurology, 1986 - Elsevier
… The effects of DL-allylglycine, an inhibitor of GABA synthesis, on the responses to photic … GLkindled cat is pretreated with DL-allylglycine it is a reliable model of photosensitive epilepsy. …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.